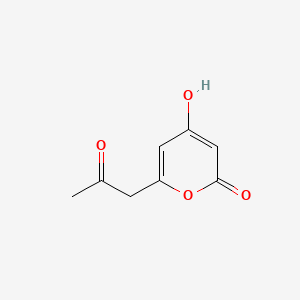

6-acetonyl-4-hydroxy-2-pyrone

Description

Properties

CAS No. |

10310-07-3 |

|---|---|

Molecular Formula |

C8H8O4 |

Molecular Weight |

168.148 |

IUPAC Name |

4-hydroxy-6-(2-oxopropyl)pyran-2-one |

InChI |

InChI=1S/C8H8O4/c1-5(9)2-7-3-6(10)4-8(11)12-7/h3-4,10H,2H2,1H3 |

InChI Key |

STVPTNMFKNDFLX-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1=CC(=CC(=O)O1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetonyl-4-hydroxy-2-pyrone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a suitable diketone and an aldehyde in the presence of a base can lead to the formation of the pyranone ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-acetonyl-4-hydroxy-2-pyrone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The oxopropyl group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-keto-6-(2-oxopropyl)-2H-pyran-2-one.

Reduction: Formation of 4-hydroxy-6-(2-hydroxypropyl)-2H-pyran-2-one.

Substitution: Formation of various substituted pyranones depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that 6-acetonyl-4-hydroxy-2-pyrone exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells, particularly in colorectal cancer models. For instance, a notable study demonstrated that this compound reduced cell viability and migration in HCT116 colorectal cancer cells through modulation of key signaling pathways .

Neuroprotective Effects

Recent research indicates potential neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting its utility in treating neurodegenerative diseases .

Agricultural Applications

Plant Growth Regulation

this compound has been explored as a plant growth regulator. It has been found to promote root development and enhance plant resilience against environmental stressors. This property makes it a candidate for sustainable agricultural practices, potentially reducing the need for synthetic fertilizers and pesticides .

Pesticidal Properties

The compound's pesticidal properties have been documented in various studies, where it demonstrated efficacy against pests such as nematodes and aphids. Its application in pest management could contribute to integrated pest management strategies that are environmentally friendly .

Material Science Applications

Synthesis of Functional Materials

this compound is utilized in the synthesis of functional materials, particularly in creating polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for industrial applications .

Dye Production

The compound serves as an intermediate in the production of dyes, particularly azo dyes. Its ability to form stable chromophores makes it useful in the textile industry, contributing to the development of vibrant and long-lasting colors .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Chen et al. (2023) evaluated the antimicrobial activity of this compound against various pathogens. The results showed a significant reduction in bacterial load, indicating its potential use as a natural preservative in food products.

Case Study 2: Anticancer Research

In a clinical study focusing on colorectal cancer, researchers administered this compound to HCT116 cell lines. The findings revealed a dose-dependent decrease in cell viability and migration, supporting its role as a therapeutic agent.

Case Study 3: Agricultural Application

A field trial assessed the impact of this compound on crop yield and pest resistance. Results indicated improved growth rates and reduced pest incidence compared to untreated controls, highlighting its application in sustainable agriculture.

Mechanism of Action

The mechanism of action of 6-acetonyl-4-hydroxy-2-pyrone involves its interaction with specific molecular targets. The hydroxy and oxopropyl groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Differences :

- The acetonyl group in AHP introduces a ketone functionality absent in simpler alkyl-substituted pyrones (e.g., 4-hydroxy-6-methyl-2-pyrone) .

Physicochemical Properties and Spectral Data

Notes:

- AHP’s UV absorption at 283 nm reflects extended conjugation from the acetonyl group, whereas alkyl-substituted pyrones (e.g., 6-pentyl-2H-pyran-2-one) may lack such absorption due to reduced electron delocalization .

- Discrepancies in MS data (e.g., m/z 169 in vs. m/z 167.03448 in ) arise from ionization modes: m/z 169 corresponds to [M+H]⁺, while m/z 167.03448 represents [M-H]⁻ .

Comprehensive Data Tables

Table 1. Structural and Analytical Comparison of 2-Pyrone Derivatives

Q & A

Q. What are the standard synthetic routes for preparing 6-acetonyl-4-hydroxy-2-pyrone, and what experimental parameters are critical for success?

Methodological Answer: The compound is synthesized via two primary routes:

- Dianion strategy : Reacting ethyl acetoacetate with NaH and BuLi in THF to generate a dianion, followed by aldehyde addition (e.g., cinnamaldehyde or methoxy-substituted aldehydes). The product is isolated via recrystallization and monitored by TLC .

- Dess-Martin oxidation : A three-step procedure involving acetoacetate equivalent addition, oxidation, and cyclization. This method avoids strong bases and achieves high yields (up to 88%) under mild conditions .

Critical parameters : Temperature control during aldehyde addition (0–5°C), solvent purity, and pH adjustment during workup .

Q. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer: Key techniques include:

- UV spectroscopy : λmax values (e.g., 285–310 nm) confirm π-conjugation in the pyrone ring .

- NMR analysis : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent positions (e.g., acetonyl vs. hydroxyl groups) .

- Elemental analysis : Validates molecular formula (e.g., C8H8O4) and purity (>95%) .

- TLC monitoring : Ethyl ether/light petroleum ether (1:1) as mobile phase to track reaction progress .

Q. What is the role of this compound in synthesizing pharmaceutical intermediates?

Methodological Answer: The compound serves as a precursor for statins (e.g., atorvastatin). Key steps include:

- Reacting with cyanide ions in water to form (4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-acetonitrile, followed by pH adjustment (0–5) to stabilize intermediates .

- Functionalization via alkylation or acylation to introduce pharmacophores (e.g., benzyloxymethyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in 6-substituted pyrone syntheses?

Methodological Answer:

- Solvent selection : THF enhances dianion stability, while dichloromethane improves Dess-Martin oxidation efficiency .

- Catalyst screening : Transition metals (e.g., Cu(I)) or organocatalysts can reduce side reactions in cyclization steps .

- DoE (Design of Experiments) : Multi-variable analysis (temperature, stoichiometry, solvent ratio) identifies optimal conditions for substituent compatibility (e.g., electron-deficient aldehydes require lower temperatures) .

Q. How do substituents at the 6-position influence the reactivity and stability of 4-hydroxy-2-pyrone derivatives?

Methodological Answer:

- Electron-donating groups (e.g., methoxy) : Stabilize intermediates via resonance, accelerating cyclization but increasing sensitivity to oxidation .

- Bulky substituents (e.g., benzyloxymethyl) : Reduce reaction rates due to steric hindrance but improve crystallinity for purification .

- Data-driven analysis : Compare melting points (e.g., 120–135°C for methoxy derivatives vs. 98–105°C for alkyl derivatives) to correlate substituent effects with physical properties .

Q. What strategies enable functionalization of this compound for biological activity studies?

Methodological Answer:

- Modified Biginelli reaction : Condense with aromatic aldehydes and urea to generate 3-[amino(aryl)methyl] derivatives. Reaction conditions: ethanol/HCl reflux (12–24 hr), monitored by HPLC .

- Mitsunobu reaction : Introduce ethers or esters at the 4-hydroxy group using DIAD/TPP .

- Safety note : Handle hydrazine derivatives (e.g., N-(4-methylphenyl)hydrazone) with PPE due to toxicity risks .

Q. What analytical methods resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- HSQC/HMBC NMR : Assigns ambiguous peaks (e.g., distinguishing acetonyl vs. methyl protons) .

- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) .

- Cross-validation : Compare IR (C=O stretch at 1720–1740 cm<sup>−1</sup>) and HRMS data to resolve discrepancies in elemental composition .

Q. How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Continuous flow systems : Improve heat transfer and reduce decomposition in exothermic steps (e.g., aldehyde addition) .

- Scale-up adjustments : Replace NaH with safer bases (e.g., K2CO3) and optimize solvent recovery .

- Patented protocols : Adopt pH-controlled cyanide reactions (as in statin intermediate synthesis) to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.